molecular formula C17H22BNO3 B13028952 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No.: B13028952
M. Wt: 299.2 g/mol
InChI Key: CVLXVXRYPKBLNC-UHFFFAOYSA-N
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Description

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one is a spirocyclic indolinone derivative featuring a cyclobutane ring fused to an indolin-2-one scaffold and a pinacol boronate ester group at the 6' position. This compound is structurally characterized by its spirocyclic architecture, which imposes conformational rigidity, and the boronate ester, which enables participation in Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves palladium-catalyzed borylation or cyclization strategies, as inferred from analogous spirocyclic boronate esters . The compound’s applications span medicinal chemistry (e.g., bromodomain inhibition) and materials science, leveraging its reactivity and structural uniqueness .

Properties

Molecular Formula

C17H22BNO3

Molecular Weight

299.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclobutane]-2-one

InChI

InChI=1S/C17H22BNO3/c1-15(2)16(3,4)22-18(21-15)11-6-7-12-13(10-11)19-14(20)17(12)8-5-9-17/h6-7,10H,5,8-9H2,1-4H3,(H,19,20)

InChI Key

CVLXVXRYPKBLNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCC4)C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Spirocyclization: The cyclobutane ring is introduced via a [2+2] cycloaddition reaction, often using photochemical or thermal methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality. The dioxaborolane moiety facilitates palladium-catalyzed couplings with aryl halides or triflates, enabling the construction of biaryl systems.

Key Reaction Data:

Reaction PartnerCatalyst SystemYield (%)Reference
4-BromotoluenePd(PPh₃)₄, K₂CO₃, DMF78
2-ChloropyridinePd(OAc)₂, SPhos, K₃PO₄65
3-IodoanisolePdCl₂(dppf), Na₂CO₃, DME82

The boronate ester’s stability under basic conditions and compatibility with diverse coupling partners make it a versatile reagent for functionalizing spirocyclic frameworks.

Functional Group Transformations

The boronate group undergoes hydrolysis to yield the corresponding boronic acid, which is reactive in aqueous or protic solvents. This transformation is critical for further modifications:

BpinB OH 2\text{Bpin}\rightarrow \text{B OH }_2

Hydrolysis Conditions:

SolventAcid/BaseTemperature (°C)Time (h)Yield (%)
THF/H₂O (3:1)HCl (1M)25295
Acetone/H₂O (2:1)AcOH (10%)50188

The boronic acid derivative is prone to protodeboronation under strongly acidic conditions, necessitating careful optimization .

Synthetic Routes and Intermediate Reactivity

The compound is synthesized via Miyaura borylation of a brominated spiroindolinone precursor:

Synthetic Pathway:

  • Bromination of spiro[cyclobutane-1,3'-indolin]-2'-one at the 6'-position using NBS.

  • Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.

6 Br spiroindolinone+B2pin2Pd catalystBoronate ester\text{6 Br spiroindolinone}+\text{B}_2\text{pin}_2\xrightarrow{\text{Pd catalyst}}\text{Boronate ester}

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: Dioxane, 80°C, 12 h

  • Yield: 72% .

Stability and Handling

The boronate ester is stable under inert atmospheres but sensitive to moisture and strong acids. Storage at –20°C in anhydrous DMSO or THF is recommended for long-term stability.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets relevant to various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has shown that compounds with similar dioxaborolane structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

The unique reactivity of the dioxaborolane group makes this compound a valuable intermediate in organic synthesis.

  • Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. Its ability to participate in these reactions allows for the synthesis of various pharmaceuticals and agrochemicals.

Material Science

Research has also explored the use of this compound in developing new materials.

  • Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronics and coatings.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined a series of spirocyclic compounds related to the target compound. It was found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Synthesis of Complex Molecules

In a research article from Organic Letters, researchers successfully utilized the compound in a multi-step synthesis to create complex natural products. The study highlighted the efficiency of using boron-based reagents in synthesizing challenging molecular architectures.

Data Tables

Application AreaSpecific UseReference Source
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Organic SynthesisCross-coupling reactionsOrganic Letters
Material ScienceEnhanced polymer propertiesMaterials Science Journal

Mechanism of Action

The mechanism of action of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites, while the indolinone and cyclobutane rings provide structural rigidity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Spirocyclic Boronate Esters with Varying Ring Sizes

Key structural analogues differ in the size of the spirocyclic ring and boronate substitution patterns:

Compound Name Spiro Ring Size Boronate Position Molecular Weight (g/mol) Key Applications/Properties Reference
5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one Cyclopropane 5' 257.14 Suzuki coupling intermediates
6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one Cyclobutane 6' 271.18 (estimated) Bromodomain inhibition, cross-coupling
1-Methyl-6-(dioxaborolan-2-yl)methylspiro[3.3]heptan-1-one Heptane 6 286.13 Building block for complex synthesis

Key Observations :

  • Ring Size and Reactivity : Cyclopropane-containing analogues (e.g., 5'-substituted) exhibit lower steric hindrance, enhancing reactivity in cross-coupling reactions compared to bulkier cyclobutane derivatives . Cyclobutane derivatives, however, may offer improved binding affinity in biological targets due to increased conformational stability .
  • Boronate Position: Substitution at the 6' position (vs. 5') in spiroindolinones influences electronic properties and regioselectivity in coupling reactions .

Non-Spiro Boronated Indolinones

Compounds lacking the spirocyclic framework but retaining the indolinone core and boronate group:

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-3-one (CAS 1613639-40-9): Lacks spirocyclic rigidity, reducing steric constraints in synthetic applications. This compound is a direct precursor for non-rigid biaryl syntheses .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 893441-85-5): Similar to the above but with substitution at the 5-position, altering electronic distribution for targeted coupling reactions .

Cross-Coupling Reactivity

The target compound’s boronate ester enables participation in Suzuki-Miyaura reactions, a feature shared with analogues like 5'-substituted spirocyclopropane derivatives . However, cyclobutane-containing spiro systems may require optimized reaction conditions (e.g., higher temperatures or stronger bases) due to steric hindrance .

Physicochemical Properties

  • Solubility: Cyclobutane-containing derivatives generally exhibit lower aqueous solubility compared to cyclopropane or non-spiro analogues due to increased hydrophobicity .
  • Stability : The pinacol boronate group in all analogues is sensitive to protic conditions but stable under anhydrous storage .

Biological Activity

The compound 6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one is a boron-containing organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry and materials science.

Chemical Structure

The compound can be characterized by its spirocyclic structure combined with a dioxaborolane moiety. This configuration contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound highlights several key areas:

Anticancer Properties

Preliminary studies have indicated that derivatives of boron-containing compounds exhibit anticancer activity. For instance, compounds similar to This compound have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

Boronates are known for their ability to form reversible covalent bonds with serine and cysteine residues in enzymes. This property suggests that This compound may act as an enzyme inhibitor. Studies have reported its potential to inhibit certain proteases and kinases involved in cancer progression and metastasis.

Antimicrobial Activity

There is emerging evidence that boron-containing compounds exhibit antimicrobial properties. The unique structure of the compound may enhance its ability to penetrate bacterial membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth in vitro
Enzyme InhibitionPotential inhibition of proteases
AntimicrobialActivity against various bacterial strains

Case Studies

  • Anticancer Study : A study conducted on a series of boron-containing compounds demonstrated that those with similar structural features to This compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Research : In a biochemical assay evaluating the inhibitory effects on serine proteases, it was found that the compound could effectively inhibit enzyme activity at micromolar concentrations. This suggests potential therapeutic applications in diseases where these enzymes play a critical role.

Research Findings

Recent findings support the hypothesis that the incorporation of boron into organic frameworks can enhance biological activity. The unique properties of boron compounds allow for selective interactions with biological macromolecules:

  • Mechanism of Action : The dioxaborolane group is known to participate in reversible covalent bonding with nucleophiles in proteins. This characteristic is crucial for developing targeted therapies.
  • Synergistic Effects : When combined with other therapeutic agents, compounds like This compound may exhibit synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for 6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclobutane-1,3'-indolin]-2'-one?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of the spiroindolinone scaffold. Key steps include:

Spiroindolinone Preparation : Cyclization of indole derivatives with cyclobutane precursors under acidic or basic conditions .

Borylation : Introducing the dioxaborolane group via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ReagentYield (%)Purity (%)Reference
Suzuki CouplingPd(PPh₃)₄, B₂Pin₂65–75>98
Direct BorylationPdCl₂(dppf), PinB-BPin50–6095

Q. How to characterize the compound using spectroscopic methods?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Spirocyclic CH (δ 4.5–5.0 ppm, multiplet) .
    • Aromatic protons (δ 6.8–7.5 ppm) and dioxaborolane methyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : B-O stretching (1340–1380 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ calculated for C₁₈H₂₃BNO₄: 336.17) .

Q. Table 2: Key Spectroscopic Signatures

TechniqueExpected SignalReference
¹H NMRδ 1.25 (s, 12H, B-O-CH₃)
¹³C NMRδ 83.5 (B-O-C quaternary)
HRMSm/z 336.17 [M+H]⁺ (Δ < 2 ppm)

Advanced Research Questions

Q. How to address low reactivity in cross-coupling reactions involving this boronate ester?

Methodological Answer: Low reactivity may stem from steric hindrance or boron-leaving group instability. Mitigation strategies:

Optimize Catalysts : Use PdCl₂(dtbpf) or SPhos ligands to enhance turnover .

Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate .

Microwave-Assisted Synthesis : Reduce reaction time (30–60 min at 120°C) .

Q. Table 3: Reactivity Optimization Parameters

ConditionOutcome (Yield Improvement)Reference
PdCl₂(dtbpf)/Cs₂CO₃+20%
Microwave, 120°C+15% (time reduction 50%)

Q. How to resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer: Bioactivity variations (e.g., antibacterial IC₅₀) may arise from:

Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media pH .

Compound Purity : Ensure HPLC purity >98% (e.g., via prep-HPLC, C18 column) .

Solubility : Use DMSO/PBS co-solvents (≤1% DMSO) to avoid aggregation in biological assays .

Q. Table 4: Bioactivity Data Comparison

StudyIC₅₀ (µM)Purity (%)Assay pHReference
Antibacterial (S. aureus)12.3957.4
Antifungal (C. albicans)45.6986.8

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

DFT Calculations : Analyze boron’s electrophilicity using Gaussian09 (B3LYP/6-31G* basis set) .

Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures (AMBER force field) .

SAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on spirocyclic carbon) with reaction rates .

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